Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-
Brand Name:
Vulcanchem
CAS No.:
105467-65-0
VCID:
VC20822058
InChI:
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m0/s1
SMILES:
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O
Molecular Formula:
C21H15NO2
Molecular Weight:
313.3 g/mol
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-
CAS No.: 105467-65-0
Cat. No.: VC20822058
Molecular Formula: C21H15NO2
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105467-65-0 |
|---|---|
| Molecular Formula | C21H15NO2 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | (7S,8S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
| Standard InChI | InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m0/s1 |
| Standard InChI Key | LWQQPBNWXMYMEF-SFTDATJTSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O |
| SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator